
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as BPU, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPU belongs to the class of urea derivatives and has shown promising results in various biological assays.
Mechanism of Action
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the progression of diseases. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are overexpressed in cancer cells. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea also inhibits the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease.
Biochemical and Physiological Effects:
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to have a wide range of biochemical and physiological effects. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea also inhibits AChE activity, leading to increased levels of acetylcholine and improved cognitive function in animal models of Alzheimer's disease. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea also exhibits anti-inflammatory and antioxidant effects, reducing oxidative stress and inflammation in various diseases.
Advantages and Limitations for Lab Experiments
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several advantages for laboratory experiments. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is easy to synthesize and purify, making it readily available for research purposes. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has also shown promising results in various biological assays, making it a potential candidate for drug development. However, 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea. One potential direction is to investigate the potential therapeutic applications of 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea in other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize the synthesis and formulation of 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea and its interaction with other proteins and enzymes in the body.
Conclusion:
In conclusion, 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a novel compound that has shown promising results in various biological assays and has potential therapeutic applications in various diseases. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea inhibits the activity of CDKs and AChE, leading to cell cycle arrest, apoptosis, and improved cognitive function. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea also exhibits anti-inflammatory and antioxidant effects, reducing oxidative stress and inflammation in various diseases. Further research is needed to optimize the synthesis and formulation of 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea and investigate its potential therapeutic applications in other diseases.
Synthesis Methods
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can be synthesized using a multistep process involving the reaction of benzhydryl chloride with 3-(pyrazin-2-yl)-1H-pyrazole-1-carboxylic acid, followed by the reaction with ethylenediamine and isocyanate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea also exhibits neuroprotective effects by reducing oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases.
properties
IUPAC Name |
1-benzhydryl-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(26-14-16-29-15-11-20(28-29)21-17-24-12-13-25-21)27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13,15,17,22H,14,16H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZZBHPSWIWHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2751855.png)
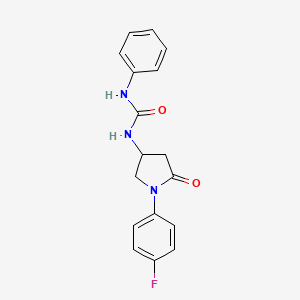
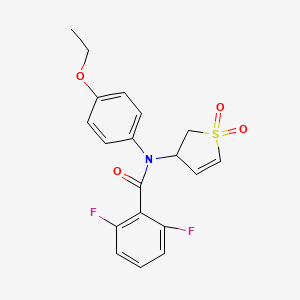
![2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2751864.png)
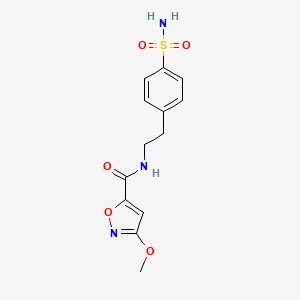
![3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2751867.png)
![1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2751868.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)
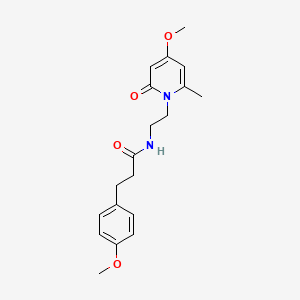
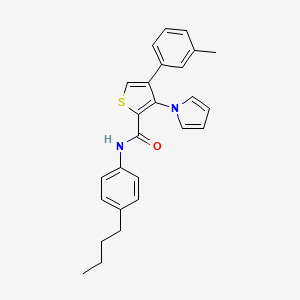
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)
![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)